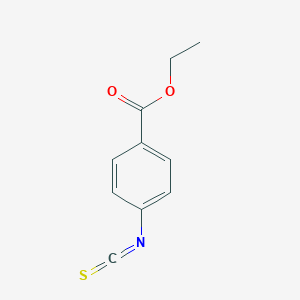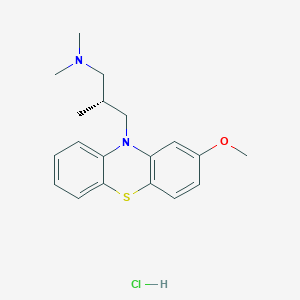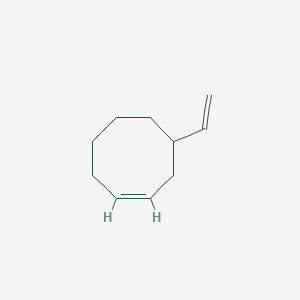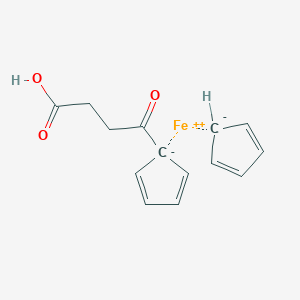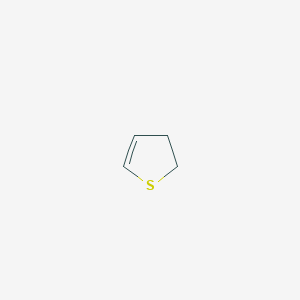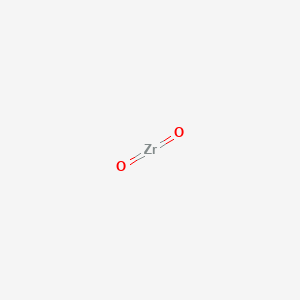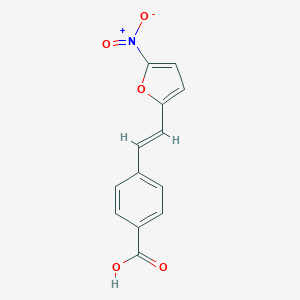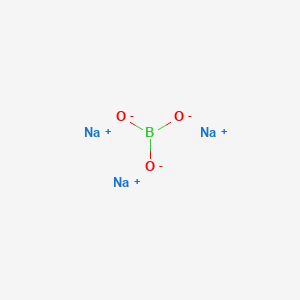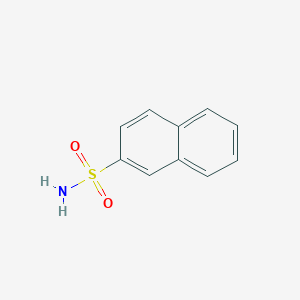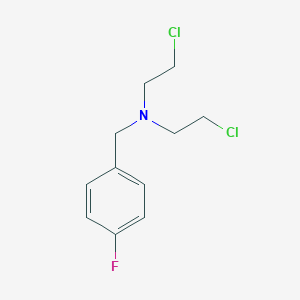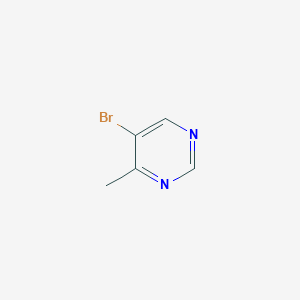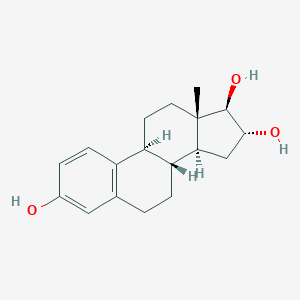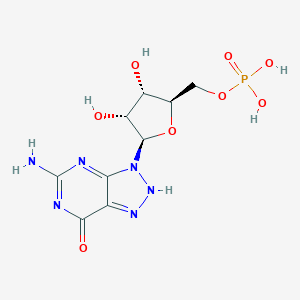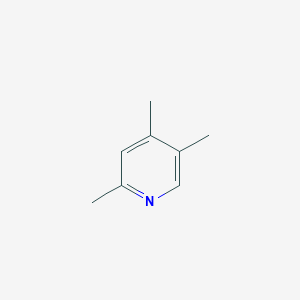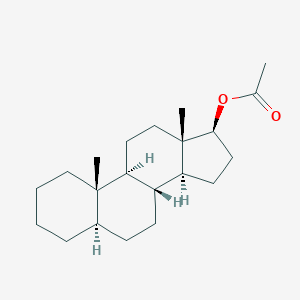
17beta-Hydroxy-5alpha-androstane acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-Hydroxy-5alpha-androstane acetate, also known as 5-Androsten-17beta-ol-3-one acetate, is a synthetic androgen that has been widely used in scientific research due to its potential applications in the field of medicine and biology. This compound is derived from testosterone and is known to possess both anabolic and androgenic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 17beta-Hydroxy-5alpha-androstane acetate, as a derivative of stanolone acetate, has been utilized in the synthesis of various steroidal compounds. An efficient synthesis method has been developed to convert stanolone acetate to 5alpha-androst-1-ene-3,17-dione, which is a prodrug of 1-testosterone (Huyue Zhang & Z. Qiu, 2006).
Biological and Pharmacological Activities
Novel 9alpha-fluorosteroids have been synthesized, including derivatives of 17beta-Hydroxy-5alpha-androstane acetate, to assess their anabolic and androgenic activities. Some of these compounds exhibited significant anabolic activity (M. Reyes-Moreno et al., 2009).
17beta-Hydroxy-5alpha-androstane acetate derivatives have shown potential as antiprogestational agents with significant anti-implantational and antidecidual activities (J. Grunwell et al., 1976).
Neurosteroid analogs like 17beta-Nitro-5alpha-androstan-3alpha-ol have been developed from 17beta-Hydroxy-5alpha-androstane acetate, exhibiting potent anticonvulsant and anxiolytic activities. These compounds modulate GABA(A) receptors, suggesting their potential in neurological disorders (S. Runyon et al., 2009).
Antimicrobial and Anticancer Activities
Certain derivatives of 17beta-Hydroxy-5alpha-androstane acetate, such as steroidal amidoesters, have been synthesized and evaluated for their antineoplastic effects against various cancer cell lines, showing significant cytotoxic effects (C. Camoutsis et al., 1999).
3beta-Acetoxy-17beta-(L-prolyl)amino-5alpha-androstane, a derivative of 17beta-Hydroxy-5alpha-androstane acetate, has been found to exhibit both antimicrobial and cancer cell growth inhibitory activities. It has shown bactericidal effects against various gram-positive bacteria and inhibitory effects on human cancer cell growth (R. Pettit et al., 2000).
Hormonal and Androgenic Effects
Studies have explored the effects of androgens like 5alpha-dihydrotestosterone, derived from 17beta-Hydroxy-5alpha-androstane, on the prostate gland. These studies provide insights into the hormonal mechanisms influencing prostate health and disease, including prostatic atrophy and cancer (B. Lesser & N. Bruchovsky, 1974).
The impact of 17beta-Hydroxy-5alpha-androstane acetate derivatives on androgen dynamics in prostatic tissues, particularly in the context of anti-androgen treatments like cyproterone, has been investigated. This research contributes to understanding the molecular interactions and therapeutic potential in conditions like prostate hyperplasia and cancer (E. Giorgi et al., 1973).
Eigenschaften
CAS-Nummer |
1236-49-3 |
|---|---|
Produktname |
17beta-Hydroxy-5alpha-androstane acetate |
Molekularformel |
C21H34O2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H34O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h15-19H,4-13H2,1-3H3/t15-,16+,17+,18+,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
QRRJQHVSHGOFLL-MQWPULPWSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Andere CAS-Nummern |
1236-49-3 |
Synonyme |
5α-Androstan-17β-ol acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



